

# Advanced Synthesis Guide: 5-Amino-2-fluorophenylacetic Acid

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## Compound of Interest

Compound Name: 5-Amino-2-fluorophenylacetic acid

CAS No.: 518057-74-4

Cat. No.: B2466510

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## Executive Summary & Retrosynthetic Analysis

Target Molecule: **5-Amino-2-fluorophenylacetic acid** CAS: 518057-74-4 Molecular Formula:  $C_8H_8FNO_2$  Key Structural Features:

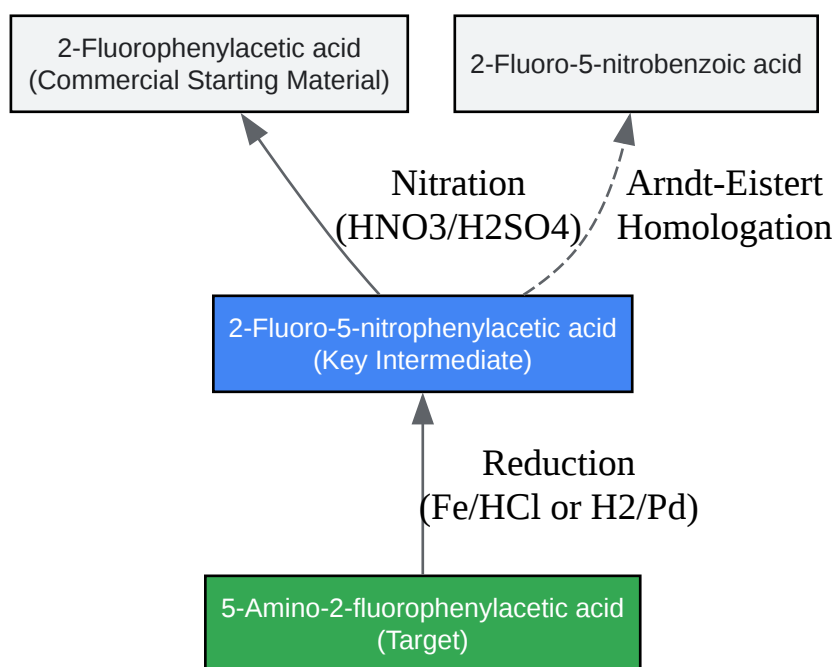
- C1: Acetic acid moiety (-CH<sub>2</sub>COOH).[1][2]
- C2: Fluorine atom (Ortho to acetic acid).[1][2]
- C5: Amino group (Meta to acetic acid, Para to Fluorine).[1]

## Retrosynthetic Logic

The synthesis hinges on the introduction of the nitrogen functionality.[1] The amino group is best installed via the reduction of a nitro group.[1] Therefore, the immediate precursor is 2-Fluoro-5-nitrophenylacetic acid.

The critical challenge is the regioselective introduction of the nitro group.[1]

- Direct Nitration (Route A): Exploits the directing effects of the fluorine atom on commercially available 2-fluorophenylacetic acid.[1] Fluorine (ortho/para director) strongly directs electrophilic aromatic substitution to the para position (C5), reinforcing the meta directing effect of the acetic acid tail (if considered electron-withdrawing via the carbonyl) or competing with the para directing effect of the alkyl group.[1] Experimental evidence confirms C5 as the major product due to the dominance of the fluorine resonance effect.[1]
- Arndt-Eistert Homologation (Route B): Starts from 2-fluoro-5-nitrobenzoic acid. This route guarantees regiochemistry because the nitro group is installed on the benzoic acid scaffold (where F and COOH reinforcingly direct to C5) before extending the carbon chain.[1]



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Figure 1: Retrosynthetic analysis showing the primary (solid) and secondary (dashed) pathways.

## Primary Pathway: Direct Nitration & Reduction

This route is preferred for process chemistry due to its low cost and step count.[1]

### Phase 1: Regioselective Nitration

Objective: Synthesize 2-Fluoro-5-nitrophenylacetic acid. Reaction: Electrophilic Aromatic Substitution (Nitration).[1]

Mechanism & Causality: The fluorine atom at C2 is an ortho, para-director.[1] The alkyl group at C1 is also an ortho, para-director.[1] However, the steric hindrance at C3 (ortho to F) and C6 (ortho to CH<sub>2</sub>COOH) is significant.[1] More importantly, the electronic influence of the Fluorine atom is dominant.[1] Nitration occurs preferentially para to the Fluorine (at C5).[1]

Protocol:

- Preparation: Charge a reactor with Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, 98%) (5.0 equiv relative to substrate) and cool to 0–5°C.
- Substrate Addition: Slowly add 2-Fluorophenylacetic acid (1.0 equiv) portion-wise, maintaining internal temperature <10°C to prevent decarboxylation or side reactions.
- Nitration: Add Fuming Nitric Acid (HNO<sub>3</sub>) (1.1 equiv) dropwise over 60 minutes.
  - Critical Control: Maintain temperature between 0–5°C. Higher temperatures increase the formation of the C4-nitro isomer (para to the alkyl group).[1]
- Quench: Stir at 0°C for 2 hours, then pour the reaction mixture onto crushed ice (10x weight of acid).
- Isolation: The product precipitates as a solid.[1][3][4] Filter and wash with cold water until the filtrate is neutral.[1]
- Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to remove minor regioisomers (mainly 2-fluoro-4-nitrophenylacetic acid).
  - Target Yield: 75–85%.[1][5]
  - Validation: <sup>1</sup>H NMR should show signals characteristic of 1,2,4-trisubstituted benzene (e.g., d at ~8.0 ppm for H-6, m for H-3/H-4).[1]

## Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without defluorination.[1] Reaction: Béchamp Reduction (Fe/HCl) or Catalytic Hydrogenation.[1]

Protocol (Catalytic Hydrogenation - Preferred for Purity):

- Solvent System: Dissolve 2-Fluoro-5-nitrophenylacetic acid in Methanol (0.1 M concentration).
- Catalyst: Add 10% Pd/C (5 wt% loading).
  - Note: While aryl fluorides are generally stable, benzyl fluorides are labile.[1] Since the fluorine is directly on the ring, Pd/C is safe under mild conditions.[1]
- Hydrogenation: Pressurize with H<sub>2</sub> gas (30–50 psi) at Room Temperature (25°C). Stir for 4–6 hours.
- Workup: Filter through a Celite pad to remove the catalyst.[1]
- Concentration: Evaporate the solvent under reduced pressure.
- Salt Formation (Optional): The free amino acid can be zwitterionic.[1] For storage, convert to the Hydrochloride salt by treating with 1M HCl in ether.[1]

Protocol (Iron/Acetic Acid - Robustness Alternative): If Pd/C causes defluorination traces, use Iron powder (3.0 equiv) in Acetic Acid/Water at 60°C.[1] This method is milder regarding the C-F bond.[1]

## Secondary Pathway: Arndt-Eistert Homologation

This route is recommended if the regioselectivity of the direct nitration proves insufficient for specific high-purity applications.

- Starting Material: 2-Fluoro-5-nitrobenzoic acid (Commercially available or made by nitration of 2-fluorobenzoic acid with >95% regioselectivity).
- Activation: React with Thionyl Chloride (SOCl<sub>2</sub>) to form the acid chloride.[1]

- Diazotization: Treat with Diazomethane ( $\text{CH}_2\text{N}_2$ ) (or TMS-diazomethane for safety) to form the -diazoketone.[1]
- Wolff Rearrangement: Treat with Silver Oxide ( $\text{Ag}_2\text{O}$ ) in water/dioxane.[1] The diazoketone rearranges to a ketene, which is hydrated to form 2-Fluoro-5-nitrophenylacetic acid.
- Reduction: Proceed as in Phase 2 above.

## Analytical Data & Specifications

Parameter	Specification	Notes
Appearance	Off-white to pale brown powder	Oxidizes slightly upon air exposure.
Purity (HPLC)	>98.0%	Critical for pharmaceutical use. [1]
$^1\text{H}$ NMR (DMSO- $d_6$ )	3.45 (s, 2H, $\text{CH}_2$ ), 6.4-6.9 (m, 3H, Ar-H), 9.5 (br, $\text{NH}_2/\text{COOH}$ )	Distinctive upfield shift of Ar protons due to amine.[1]
Mass Spec (ESI)	$[\text{M}+\text{H}]^+ = 170.15$	Consistent with $\text{C}_8\text{H}_8\text{FNO}_2$ . [1]
Solubility	Soluble in DMSO, MeOH; Sparingly in Water	Zwitterionic character affects aqueous solubility.[1]

## Process Flow Diagram

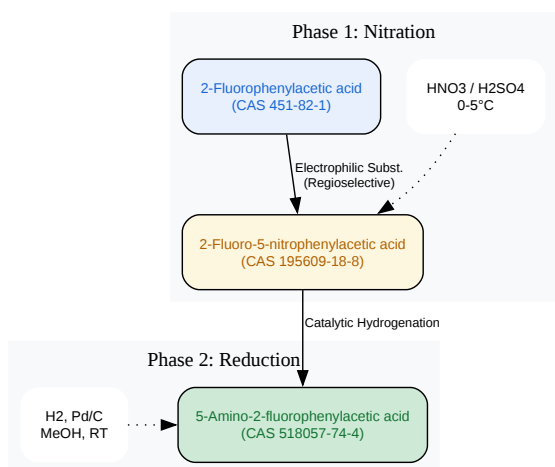


Figure 2: Step-by-step reaction workflow for the synthesis of 5-Amino-2-fluorophenylacetic acid.

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## Safety & Handling

- Fluorinated Intermediates: While the C-F bond is stable, avoid strong reducing agents (like LiAlH<sub>4</sub>) at high temperatures which might cause defluorination.[1]
- Nitration Risks: The nitration step is exothermic.[1] Strict temperature control is required to prevent thermal runaway.[1]
- Product Stability: **5-Amino-2-fluorophenylacetic acid** is an aniline derivative and is prone to oxidation. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

## References

- Sigma-Aldrich. 2-Fluorophenylacetic acid Product Sheet. Accessed 2025.[1][6] [Link\[1\]](#)

- European Patent Office. Process for preparing 2-fluoro-5-nitroaniline and derivatives (EP0127079A1).[1] (Demonstrates nitration/reduction logic on similar fluorobenzenes). [Link](#)
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- Google Patents. Oxindole oxazolidinones as antibacterial agents (EP1781643A1).[1] (Cites 2-fluoro-5-nitrophenylacetic acid as a key starting material).[5][7] [Link](#)
- MedChemExpress. 2-Fluorophenylacetic acid Reagent Information. [Link](#)

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